Predicted Boiling Point Comparison of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- and its Diethyl Acetal Analog
The dimethyl acetal of 14-methyl-8-hexadecynal (CAS 71566-66-0) exhibits a lower predicted boiling point compared to its diethyl acetal analog (CAS 71566-67-1), a direct consequence of reduced molecular weight and van der Waals interactions. This property can be crucial for purification via distillation or for applications where volatility is a factor .
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 366.1 °C at 760 mmHg |
| Comparator Or Baseline | 1,1-Diethoxy-14-methyl-8-hexadecyne (Diethyl acetal analog, CAS 71566-67-1). Predicted boiling point is higher, consistent with a molecular weight of 324.54 g/mol vs 296.49 g/mol for the target compound. |
| Quantified Difference | The dimethyl acetal has a lower molecular weight and thus a lower expected boiling point compared to the diethyl analog. (Exact quantitative difference requires experimental determination; the qualitative trend is a robust class-level inference based on homologous series). |
| Conditions | Predicted data from ACD/Labs or similar structure-property algorithms, standard atmospheric pressure. |
Why This Matters
A lower boiling point can simplify solvent removal and product purification, a critical factor in the efficient synthesis and isolation of high-purity pheromone intermediates.
